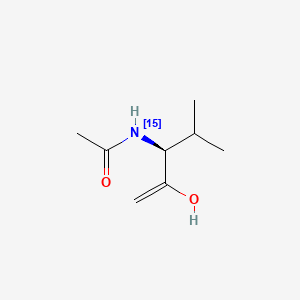

N-Acetyl-L-Valine-15N

Description

Significance of Stable Isotopes in Elucidating Biochemical Pathways

The use of stable isotopes provides a robust method for mapping the intricate network of reactions that constitute biochemical pathways. creative-proteomics.com By introducing a labeled compound into a biological system, scientists can track its transformation through various metabolic processes using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. flashcards.world This allows for the precise quantification of metabolic fluxes and the identification of intermediates, providing a detailed understanding of cellular metabolism. creative-proteomics.com Stable isotope labeling has been instrumental in studying central metabolic routes like glycolysis, the citric acid cycle, and the pentose (B10789219) phosphate (B84403) pathway. creative-proteomics.com The ability to trace the flow of atoms through these pathways is crucial for understanding metabolic regulation in both health and disease. silantes.com

Role of Nitrogen-15 (¹⁵N) in Metabolic and Structural Investigations

Nitrogen-15 (¹⁵N) is a stable isotope of nitrogen that has found widespread application in metabolic and structural research due to nitrogen's fundamental role in key biomolecules such as amino acids, proteins, and nucleic acids. nrdgas.com In metabolic studies, ¹⁵N-labeled compounds are utilized to trace the pathways of nitrogen-containing molecules, offering insights into processes like amino acid metabolism and protein synthesis. flashcards.worldnrdgas.com This is critical for understanding how organisms acquire, utilize, and recycle nitrogen. nrdgas.com

In the field of structural biology, ¹⁵N labeling is indispensable for NMR spectroscopy. researchgate.net By enriching a protein with ¹⁵N, researchers can enhance the resolution of NMR spectra, which facilitates the determination of three-dimensional protein structures and the study of their dynamics and interactions. silantes.comflashcards.world

Overview of N-Acetyl-L-Valine-¹⁵N as a Specialized Stable Isotope Tracer

N-Acetyl-L-Valine-¹⁵N is an isotopically labeled derivative of the amino acid L-valine. In this compound, the nitrogen atom of the amino group is the heavy isotope ¹⁵N, and an acetyl group is attached to this nitrogen. isotope.com This specific modification and labeling make it a valuable tool for a range of research applications. The N-acetylation can serve to protect the amino group during chemical synthesis or to create a substrate for specific enzymes.

As a stable isotope tracer, N-Acetyl-L-Valine-¹⁵N can be used in metabolic studies to investigate the pathways of branched-chain amino acids. isotope.com Its applications are found in biomolecular NMR, metabolomics, and proteomics. isotope.com The presence of the ¹⁵N atom allows for sensitive detection and quantification in complex biological samples.

Interactive Data Table: Properties of N-Acetyl-L-Valine-¹⁵N

| Property | Value |

| Chemical Formula | C₇H₁₃¹⁵NO₃ |

| Molecular Weight | 160.18 |

| Isotopic Purity | 98% |

| Unlabeled CAS Number | 96-81-1 |

| Labeled CAS Number | 355808-21-8 |

Structure

3D Structure

Properties

Molecular Formula |

C8H15NO2 |

|---|---|

Molecular Weight |

158.20 g/mol |

IUPAC Name |

N-[(3S)-2-hydroxy-4-methylpent-1-en-3-yl]acetamide |

InChI |

InChI=1S/C8H15NO2/c1-5(2)8(6(3)10)9-7(4)11/h5,8,10H,3H2,1-2,4H3,(H,9,11)/t8-/m0/s1/i9+1 |

InChI Key |

LWLMDAHVAJIJAT-DMSOPOIOSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=C)O)[15NH]C(=O)C |

Canonical SMILES |

CC(C)C(C(=C)O)NC(=O)C |

Origin of Product |

United States |

Synthesis and Isotopic Enrichment Methodologies for N Acetyl L Valine ¹⁵n

Strategies for ¹⁵N Isotope Incorporation into Amino Acid Derivatives

The foundational step in producing N-Acetyl-L-Valine-¹⁵N is the synthesis of its precursor, L-Valine-¹⁵N. Several strategies exist for incorporating the ¹⁵N isotope into amino acids, ranging from purely chemical methods to biological and enzymatic approaches.

Chemical Synthesis Approaches for N-Acetyl-L-Valine-¹⁵N

Chemical synthesis offers a direct route to ¹⁵N-labeled amino acids. A common strategy involves using a cost-effective and readily available source of the isotope, such as ¹⁵N-ammonium salt. bsb-muenchen.dethieme-connect.com One method employs ¹⁵N-labeled phthalimide (B116566) as a key intermediate. This intermediate can then be coupled with suitable hydroxy acid derivatives through reactions like the Mitsunobu reaction to produce a variety of ¹⁵N-labeled amino acids. bsb-muenchen.dethieme-connect.com

Another approach involves the alkylation of di-tert-butyl [¹⁵N]imidodicarbonate with triflates derived from α-hydroxy carboxylic acids. rsc.org This method has been successfully used to synthesize both enantiomers of Boc-protected leucine (B10760876) and phenylalanine and can be adapted for valine. rsc.org The initial L-valine is first acetylated to form N-acetyl-L-valine, which is then subjected to the desired reaction to incorporate the ¹⁵N isotope.

Enzymatic Synthesis of ¹⁵N-Labeled L-Amino Acid Precursors

Enzymatic methods provide a highly stereospecific and efficient means of producing L-amino acids labeled with ¹⁵N. nih.govtandfonline.com These methods typically start with an α-keto acid precursor, in this case, α-ketoisovaleric acid. The synthesis utilizes NAD-dependent amino acid dehydrogenases, such as leucine dehydrogenase or glutamate (B1630785) dehydrogenase, as catalysts. nih.govresearchgate.net

A key component of this system is the regeneration of the NADH cofactor, which is often accomplished using glucose dehydrogenase. nih.govnih.gov The source of the ¹⁵N label is typically ¹⁵NH₄Cl or (¹⁵NH₄)₂SO₄, which provides the amino group in the enzymatic reaction. nih.govtandfonline.comnih.gov This coupled enzymatic system can produce gram quantities of various ¹⁵N-enriched L-amino acids with high yields (70-80%). nih.gov The resulting L-Valine-¹⁵N can then be chemically acetylated to yield the final product, N-Acetyl-L-Valine-¹⁵N.

Table 1: Comparison of Synthesis Approaches for L-Valine-¹⁵N

| Synthesis Method | Key Reagents/Components | Advantages | Disadvantages |

|---|---|---|---|

| Chemical Synthesis | ¹⁵N-ammonium salt, ¹⁵N-phthalimide, hydroxy acid derivatives | Cost-effective ¹⁵N source, versatile for various amino acids. bsb-muenchen.dethieme-connect.com | May produce racemic mixtures requiring further resolution. researchgate.net |

| Enzymatic Synthesis | α-keto acids, ¹⁵NH₄Cl, amino acid dehydrogenases (e.g., Leucine Dehydrogenase), NADH regeneration system (e.g., Glucose Dehydrogenase). nih.govresearchgate.netnih.gov | High stereospecificity (produces L-isomer), high yields. nih.govresearchgate.net | Requires specific enzymes and cofactors. |

Microbial Fermentation and Isotope Exchange Techniques

Microbial fermentation is a powerful technique for producing uniformly ¹⁵N-labeled amino acids. nih.gov In this method, microorganisms, such as E. coli, are grown in a minimal medium where the sole nitrogen source is a ¹⁵N-labeled compound, like ¹⁵NH₄Cl. alfa-chemistry.comnih.gov The bacteria incorporate the heavy isotope into all the amino acids they synthesize, including valine. The labeled proteins are then harvested, and the amino acids are isolated through hydrolysis.

Fed-batch fermentation techniques have been developed to optimize the use of expensive isotope sources. nih.gov In these protocols, cells are initially grown on unlabeled media, and the ¹⁵N-labeled nutrient is added at a later stage, timed with protein expression, to maximize incorporation into the desired product. nih.gov

Isotope exchange is another method where ¹⁴N atoms in a pre-existing molecule are replaced with ¹⁵N atoms using isotopically labeled reagents. alfa-chemistry.com This can be applied to nitrogen-containing functional groups like amines. alfa-chemistry.com

Production of Site-Directed ¹⁵N-Labeled Valine Derivatives for Specific Research Applications

For certain research applications, particularly in NMR spectroscopy for protein structure determination, it is necessary to have the ¹⁵N label at a specific position within the protein. nih.gov This is achieved through the synthesis of site-directed ¹⁵N-labeled amino acids, which are then incorporated into the protein sequence using molecular biology techniques. nih.gov Synthetic methods are available to create specific isotopologues and isotopomers of the 22 genetically encoded amino acids. nih.gov For valine, this allows for the precise study of its role in protein structure and function.

Considerations for Isotopic Purity and Abundance in N-Acetyl-L-Valine-¹⁵N Synthesis

The quality of the final labeled product is determined by its isotopic purity and abundance. Isotopic purity refers to the percentage of the compound that is labeled with the desired isotope, while isotopic abundance is the percentage of the specific atom that is the desired isotope. Commercially available N-Acetyl-L-Valine-¹⁵N often has an isotopic purity of 98% or greater. isotope.comeurisotop.comfujifilm.com

The natural abundance of ¹⁵N is approximately 0.366%. oup.com The goal of synthesis is to significantly enrich the compound with ¹⁵N, often to 98-99 atom %. nih.govsigmaaldrich.com This high level of enrichment is crucial for techniques like NMR, where the signal from the ¹⁵N isotope needs to be clearly distinguishable from the natural abundance background. alfa-chemistry.com Mass spectrometry is a key analytical technique used to determine the ¹⁵N isotope content and confirm the isotopic purity of the final product. nih.govtandfonline.comresearchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| N-Acetyl-L-Valine-¹⁵N |

| L-Valine-¹⁵N |

| ¹⁵N-ammonium salt |

| ¹⁵N-labeled phthalimide |

| Di-tert-butyl [¹⁵N]imidodicarbonate |

| N-acetyl-L-valine |

| α-ketoisovaleric acid |

| Leucine dehydrogenase |

| Glutamate dehydrogenase |

| NADH |

| Glucose dehydrogenase |

| ¹⁵NH₄Cl |

| (¹⁵NH₄)₂SO₄ |

| L-Valine |

| L-leucine |

| L-phenylalanine |

| Boc-leucine |

Advanced Analytical Techniques for N Acetyl L Valine ¹⁵n Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in ¹⁵N-Labeled Biomolecular Studies

NMR spectroscopy is an indispensable technique for elucidating the structure, dynamics, and interactions of biomolecules at an atomic level. The incorporation of ¹⁵N, as in N-Acetyl-L-Valine-¹⁵N, significantly enhances the power of NMR experiments.

High-Resolution ¹⁵N NMR Spectroscopy for Conformational and Dynamic Analysis

High-resolution ¹⁵N NMR spectroscopy provides detailed insights into the conformational states and dynamic properties of molecules. The chemical shift of the ¹⁵N nucleus is highly sensitive to its local electronic environment, making it an excellent probe for structural changes. researcher.life For instance, in peptides and proteins, the ¹⁵N chemical shifts of the backbone amides are indicative of secondary structure elements like alpha-helices and beta-sheets.

Furthermore, the temperature dependence of ¹⁵N chemical shifts can reveal information about hydrogen bonding and solvent accessibility, which are crucial for understanding protein folding and stability. researcher.life Dynamic processes, such as conformational exchange occurring on the microsecond to millisecond timescale, can be studied by analyzing the line shapes and relaxation properties of ¹⁵N resonances. These studies are critical for understanding enzyme mechanisms and allosteric regulation.

A key advantage of using ¹⁵N-labeled compounds is the ability to perform experiments like ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC), which produces a two-dimensional spectrum with a peak for each nitrogen-proton pair. bitesizebio.comthieme-connect.de This "fingerprint" of a molecule allows for the monitoring of individual residues, providing a detailed picture of conformational changes upon ligand binding or environmental perturbations. bitesizebio.com

Multidimensional NMR Experiments Utilizing N-Acetyl-L-Valine-¹⁵N for Protein Structure Elucidation

For the complete structural elucidation of proteins, multidimensional NMR experiments are essential. The incorporation of ¹⁵N (and often ¹³C) labels is a prerequisite for these experiments, particularly for proteins larger than 10 kDa. researchgate.net N-Acetyl-L-Valine-¹⁵N can be incorporated into proteins through biosynthetic methods, providing a specific probe at valine residues.

Triple-resonance experiments, such as HNCA, HN(CO)CA, HNCACB, and CBCA(CO)NH, form the backbone of the sequential assignment process. These experiments correlate the backbone amide proton and nitrogen (¹H and ¹⁵N) with the alpha and beta carbons (¹³Cα and ¹³Cβ) of the same and preceding residues. This allows for the tracing of the protein backbone and the assignment of specific resonances to individual amino acids. nih.gov

Once assignments are made, structural restraints can be collected. Nuclear Overhauser Effect (NOE) experiments, such as ¹⁵N-edited NOESY-HSQC, provide through-space distance information between protons, which is crucial for determining the three-dimensional fold of the protein. The use of ¹⁵N labeling allows for the filtering of the NOE signals, reducing spectral overlap and simplifying analysis.

Solid-State NMR Applications for N-Acetyl-L-Valine-¹⁵N in Complex Systems

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for studying molecules in non-crystalline, non-soluble, or large macromolecular assemblies, such as membrane proteins, amyloid fibrils, and cellular components. researchgate.netnih.govnih.gov In these systems, the slow molecular tumbling that averages out anisotropic interactions in solution NMR is absent. ssNMR techniques, such as magic-angle spinning (MAS), are used to reintroduce this averaging and obtain high-resolution spectra. researchgate.netanr.fr

The incorporation of ¹⁵N labels, as in N-Acetyl-L-Valine-¹⁵N, is highly advantageous in ssNMR. researchgate.net It allows for the use of heteronuclear correlation experiments, similar to those in solution NMR, to resolve spectral crowding and facilitate resonance assignment. nih.gov For example, ¹³C-¹⁵N correlation experiments can be used to link backbone and side-chain resonances.

Furthermore, ssNMR can provide unique structural information that is inaccessible by other methods. For instance, techniques like Rotational-Echo Double-Resonance (REDOR) and Transferred-Echo Double-Resonance (TEDOR) can be used to measure precise internuclear distances between ¹⁵N and other nuclei (e.g., ¹³C), providing critical constraints for structure determination. researchgate.net These methods have been successfully applied to determine the structure and dynamics of proteins and peptides in their native-like environments. researchgate.net

Mass Spectrometry (MS) Platforms for Isotopic Tracing and Quantification

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. The incorporation of a stable isotope like ¹⁵N in N-Acetyl-L-Valine-¹⁵N allows for its use as a tracer in metabolic studies and for accurate quantification through isotope dilution methods.

Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) for Compound-Specific Isotope Analysis of Nitrogen

Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) is a powerful technique for the precise measurement of nitrogen isotope ratios in individual compounds. jamstec.go.jpnih.gov In this method, a sample containing N-Acetyl-L-Valine-¹⁵N is first derivatized to make it volatile for gas chromatography. ucdavis.eduresearchgate.net Common derivatization methods for amino acids include esterification followed by trifluoroacetylation or the formation of N-acetyl propyl esters. nih.govresearchgate.net

The derivatized sample is then injected into a gas chromatograph, where the individual compounds are separated. The eluting compounds are then combusted at a high temperature (typically >925°C) in a reactor, converting the nitrogen in the compound to N₂ gas. jamstec.go.jp This N₂ gas is then introduced into an isotope ratio mass spectrometer, which precisely measures the ratio of ²⁹N₂ (¹⁴N¹⁵N) to ²⁸N₂ (¹⁴N¹⁴N), allowing for the determination of the ¹⁵N abundance. ucdavis.edu This technique is highly accurate, with analytical errors typically in the range of 0.3-0.7‰. jamstec.go.jp

Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Resolution Mass Spectrometry (HRMS) for Metabolite Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile and widely used technique for the analysis of a broad range of metabolites in complex biological samples. mdpi.comresearchgate.net For the analysis of N-Acetyl-L-Valine-¹⁵N and its metabolic products, reversed-phase LC is often employed, sometimes with the use of ion-pairing agents to improve the retention of polar compounds. researchgate.net

The LC system is coupled to a mass spectrometer, which can range from a standard quadrupole to a high-resolution mass spectrometer (HRMS) such as an Orbitrap or a time-of-flight (TOF) instrument. mdpi.comresearchgate.net HRMS provides very accurate mass measurements, which is crucial for the confident identification of metabolites by comparing their measured mass to theoretical masses in databases. youtube.com

In metabolic studies, ¹⁵N-labeled N-Acetyl-L-Valine can be administered to a biological system, and LC-HRMS can then be used to track the incorporation of the ¹⁵N label into downstream metabolites. nih.gov This allows for the elucidation of metabolic pathways and the quantification of metabolic fluxes. The high sensitivity and specificity of LC-HRMS make it an ideal tool for metabolomic profiling and the study of metabolic diseases. youtube.comnih.gov

Direct Infusion High-Resolution Mass Spectrometry (DI-HRMS) for Rapid Metabolic Flux Mapping

Direct Infusion High-Resolution Mass Spectrometry (DI-HRMS) has emerged as a powerful and efficient tool for the rapid profiling of complex metabolite mixtures and the determination of metabolic fluxes using isotopically labeled substrates. nih.govnih.gov This technique allows for the analysis of samples from various biological sources, including cultured cells and organoids, without the need for prior chromatographic separation, significantly reducing analysis time. nih.govimperial.ac.uk

In the context of ¹⁵N-labeled compounds like N-Acetyl-L-Valine-¹⁵N, DI-HRMS can effectively track the incorporation of the ¹⁵N isotope into downstream metabolites. nih.gov The high resolution of the mass spectrometer is crucial for distinguishing between isotopologues, which are molecules that differ only in their isotopic composition. researchgate.net This capability enables researchers to map metabolic pathways and identify alterations in metabolic fluxes resulting from genetic modifications or disease states. nih.govresearchgate.net For instance, studies have successfully used DI-HRMS to investigate metabolic adaptations in conditions like methylmalonyl-CoA mutase deficiency by tracing the metabolism of labeled amino acids, including valine. nih.gov

The methodology often involves an automated annotation pipeline that selects specific labeled adducts to represent the various ¹⁵N-labeled intermediates in metabolic pathways such as glycolysis, the tricarboxylic acid (TCA) cycle, and amino acid degradation pathways. nih.govnih.gov Adducts commonly monitored in positive ion mode include [M+H]⁺, [M+Na]⁺, and [M+NH₄]⁺, while [M-H]⁻ and [M+Cl]⁻ are frequently observed in negative ion mode. nih.gov

Key Findings from DI-HRMS Studies:

| Finding | Significance in ¹⁵N Research |

| Rapid Profiling | Enables high-throughput screening of metabolic responses to various stimuli or genetic alterations. imperial.ac.uk |

| Precise Flux Determination | Allows for the accurate quantification of the rate of metabolic reactions by measuring the incorporation of ¹⁵N from labeled precursors into product metabolites. nih.gov |

| Identification of Metabolic Bottlenecks | Can pinpoint specific enzymatic steps that are impaired or altered in disease states by observing the accumulation of ¹⁵N-labeled intermediates. nih.gov |

Chromatographic Separation Techniques for N-Acetyl-L-Valine-¹⁵N and its Metabolites

While DI-HRMS offers speed, chromatographic techniques are indispensable for separating complex mixtures of metabolites prior to mass spectrometric analysis, thereby reducing ion suppression and improving the accuracy of quantification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and purification of amino acids and their derivatives from biological matrices. nih.govtaylorfrancis.com In the analysis of N-Acetyl-L-Valine-¹⁵N and its metabolites, reversed-phase HPLC (RP-HPLC) is a commonly employed method. insights.bio This technique separates compounds based on their hydrophobicity.

The use of HPLC prior to mass spectrometry (LC-MS) allows for the separation of underivatized amino acids, which can simplify isotope analysis compared to gas chromatography (GC), where derivatization is often necessary. researchgate.net For instance, a stability-indicating RP-HPLC method has been developed for the determination of N-acetyl-L-cysteine, a related compound, demonstrating the technique's utility in separating and quantifying acetylated amino acids in complex media. insights.bio HPLC methods can be optimized for the separation of a wide range of amino acids, including valine, from intricate biological samples. rsc.org

Typical HPLC Parameters for Amino Acid Analysis:

| Parameter | Typical Condition |

| Column | C18 reversed-phase |

| Mobile Phase | Gradient of aqueous buffer and organic solvent (e.g., acetonitrile (B52724) or methanol) |

| Detection | UV, fluorescence, or mass spectrometry |

| Flow Rate | 0.5 - 1.5 mL/min |

The stereochemistry of amino acids is critical in biological systems. Chiral separation techniques are therefore essential for distinguishing between L- and D-enantiomers of valine in isotope tracing studies. The two primary approaches for chiral separation in chromatography are the use of a chiral stationary phase (CSP) or derivatization with a chiral reagent to form diastereomers that can be separated on a non-chiral column. jamstec.go.jpnih.gov

Gas chromatography coupled with isotope ratio mass spectrometry (GC-C-IRMS) is a powerful tool for enantiomer-specific isotope analysis. jamstec.go.jp For instance, the use of a chiral polysiloxane stationary phase, such as Chirasil-Val, has been effective in separating D- and L-amino acid enantiomers. jamstec.go.jp Alternatively, derivatization with an optically active reagent, followed by separation on a standard GC column, can also achieve chiral resolution. jamstec.go.jpnih.gov

In HPLC, various strategies have been employed for chiral separation of valine, including the use of chiral stationary phases like polysaccharide-based columns (e.g., Chiralcel OD-3R) or derivatization with reagents like o-phthaldialdehyde (OPA) in the presence of a chiral thiol. rsc.org These methods are crucial for ensuring that the isotopic enrichment measured is specific to the biologically relevant L-enantiomer of valine and its metabolites.

High-Performance Liquid Chromatography (HPLC) for Separation and Purification

Methodological Validation and Quality Control in ¹⁵N Isotope Analysis

Rigorous methodological validation and quality control are paramount to ensure the accuracy and reliability of data from ¹⁵N isotope tracing experiments. researchgate.net This involves a comprehensive evaluation of the entire analytical workflow, from sample preparation to data analysis. researchgate.net

A key aspect of validation is the use of appropriate reference materials and internal standards. researchgate.netucdavis.edu For compound-specific isotope analysis of amino acids, quality control often involves analyzing a standard mixture of amino acids with known isotopic compositions alongside the experimental samples. nih.gov This allows for the correction of instrumental drift and the assessment of analytical precision and accuracy. ucdavis.edu

The validation process should assess several key metrics:

Accuracy: The closeness of the measured isotopic enrichment to the true value. This can be evaluated using certified reference materials or by comparing results with an independent analytical method. researchgate.net

Precision: The degree of agreement among replicate measurements. It is typically expressed as the standard deviation or coefficient of variation. researchgate.net

Linearity and Range: The concentration range over which the method provides accurate and precise results.

Specificity: The ability of the method to measure the analyte of interest without interference from other components in the sample matrix. researchgate.net

Recovery: The efficiency of the sample preparation process in extracting the analyte from the matrix.

Common Quality Control Practices in ¹⁵N Amino Acid Analysis:

| QC Measure | Purpose |

| Internal Standards | To correct for variations in sample processing and instrument response. nih.gov |

| Reference Materials | To calibrate the instrument and ensure the accuracy of isotopic measurements. ucdavis.edu |

| Replicate Analyses | To assess the precision of the measurements. nih.gov |

| Blank Samples | To monitor for contamination during sample preparation and analysis. researchgate.net |

By employing these advanced analytical techniques and adhering to stringent quality control measures, researchers can confidently trace the metabolic fate of N-Acetyl-L-Valine-¹⁵N and gain deeper insights into amino acid metabolism in health and disease.

Applications of N Acetyl L Valine ¹⁵n in Contemporary Academic Research

Elucidating Metabolic Fluxes and Pathways using N-Acetyl-L-Valine-¹⁵N Tracers

Isotope-assisted metabolic flux analysis (iMFA) is a powerful technique that uses stable isotopes like ¹⁵N to map the intricate network of metabolic reactions within a cell or organism. nih.govnih.gov By introducing a labeled compound such as N-Acetyl-L-Valine-¹⁵N, researchers can track the journey of the ¹⁵N atom as it is incorporated into various metabolites. This provides a dynamic picture of metabolic fluxes, which are the rates of turnover of molecules through a metabolic pathway. creative-proteomics.comoup.com

Analysis of Central Carbon and Nitrogen Metabolism

N-Acetyl-L-Valine-¹⁵N serves as a crucial tracer for dissecting the complexities of central carbon and nitrogen metabolism. The ¹⁵N label allows researchers to follow the fate of the amino group of valine as it participates in transamination reactions, a cornerstone of amino acid metabolism. nih.govacs.org This process is fundamental for the synthesis and degradation of amino acids and provides insights into how cells balance their nitrogen pools. creative-proteomics.comresearchgate.net For instance, the nitrogen from valine can be transferred to α-ketoglutarate to form glutamate (B1630785), a central hub in nitrogen metabolism. nih.gov Tracking the ¹⁵N label into glutamate and other amino acids reveals the interconnectedness of these metabolic pathways. nih.govgrantome.com

Investigating Branched-Chain Amino Acid (BCAA) Metabolism and Interconversions

As a labeled analogue of the branched-chain amino acid (BCAA) valine, N-Acetyl-L-Valine-¹⁵N is instrumental in studying BCAA metabolism. nih.govnih.govannualreviews.org BCAAs, which also include leucine (B10760876) and isoleucine, play vital roles in protein synthesis and as energy substrates. annualreviews.org Research has shown that dysregulation of BCAA metabolism is associated with various diseases. nih.govresearchgate.net

By using ¹⁵N-labeled valine, scientists can trace its catabolism and its interactions with other BCAAs. nih.govnih.gov For example, studies have investigated how excess leucine can stimulate the oxidation of valine. annualreviews.org Furthermore, tracing the ¹⁵N from valine into other amino acids helps to understand the extent of BCAA interconversion and their contribution to the synthesis of other nitrogen-containing compounds. nih.govnih.gov

A study on adipocyte differentiation demonstrated that nitrogen from ¹⁵N-labeled BCAAs contributed to the synthesis of other amino acids in differentiated fat cells. escholarship.org In another study, researchers used ¹⁵N-labeled leucine to show that valine supplementation had different effects on leucine utilization in normal versus liver-injured rats, highlighting the importance of BCAA balance. nih.gov

Tracing Nutrient Utilization and Biosynthetic Processes in Biological Systems

N-Acetyl-L-Valine-¹⁵N is a powerful tool for tracing how organisms utilize nutrients and channel them into biosynthetic pathways. creative-proteomics.comnih.gov By providing this labeled compound as a nutrient source, researchers can follow the incorporation of the ¹⁵N atom into a wide array of biomolecules, including proteins and other nitrogenous compounds. researchgate.net This allows for the quantification of nutrient uptake and assimilation, providing a clearer picture of cellular anabolism. bitesizebio.com

For example, studies have used ¹⁵N-labeled amino acids to track nitrogen assimilation in various organisms, from bacteria to plants and animals. acs.orgnih.govresearchgate.net This approach helps to elucidate how different organisms acquire and process essential nutrients from their environment to build cellular components. bitesizebio.com The use of ¹⁵N tracers has been fundamental in understanding how cells prioritize nutrient sources and regulate their metabolic networks in response to changing environmental conditions. physoc.org

Application in Isotope Pool Dilution Assays for Extracellular Flux Quantification

Isotope pool dilution (IPD) is a technique used to measure the gross rates of production and consumption of metabolites in a given biological system. acs.orgresearchgate.net N-Acetyl-L-Valine-¹⁵N can be used as a tracer in IPD assays to quantify the extracellular fluxes of valine. grantome.com In this method, a known amount of the ¹⁵N-labeled compound is introduced into the system. acs.org By measuring the change in the isotopic enrichment of the valine pool over time, researchers can calculate the rates at which unlabeled valine is being produced (diluting the ¹⁵N label) and consumed. acs.orgnih.gov

This technique has been applied to study amino acid dynamics in various environments, such as soil, to understand the processes of protein depolymerization and microbial nutrient cycling. acs.orgresearchgate.net IPD assays provide valuable information on the turnover rates of metabolites, offering insights into the dynamic balance between synthesis and degradation in complex biological systems. acs.org

Quantitative Proteomics and Protein Dynamics Studies

Quantitative proteomics aims to determine the relative or absolute amount of proteins in a sample. nih.govresearchgate.net Stable isotope labeling has become an indispensable tool in this field, allowing for accurate and unbiased quantification of protein expression changes. nih.goveurisotop.com

Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) using N-Acetyl-L-Valine-¹⁵N

Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) is a powerful and widely used method for quantitative proteomics. nih.govckgas.com The technique involves growing two populations of cells in culture media that are identical except for the presence of either a "light" (natural abundance) or a "heavy" (isotope-labeled) form of a specific amino acid. nih.gov While arginine and lysine (B10760008) are commonly used, other amino acids like valine can also be employed. nih.govoup.com

In the context of N-Acetyl-L-Valine-¹⁵N, the "heavy" medium would contain this ¹⁵N-labeled compound. As the cells grow and divide, they incorporate the labeled valine into their newly synthesized proteins. oup.comoup.com After a period of growth, the proteomes of the two cell populations are combined, and the proteins are analyzed by mass spectrometry. nih.gov

The mass spectrometer can distinguish between peptides containing the light (¹⁴N) and heavy (¹⁵N) valine due to the mass difference. The ratio of the intensities of the light and heavy peptide peaks directly reflects the relative abundance of the protein in the two cell populations. researchgate.netnih.gov This allows for the precise quantification of changes in protein expression in response to different stimuli or conditions.

Table 1: Research Findings using ¹⁵N-Labeled Valine

| Research Area | Key Finding | Organism/System | Reference |

| BCAA Metabolism | Excess leucine stimulates the oxidation of valine. | Rat epitrochlearis muscle | annualreviews.org |

| BCAA Metabolism | Nitrogen from BCAAs contributes to the synthesis of other amino acids. | 3T3-L1 adipocytes | escholarship.org |

| BCAA Metabolism | High valine supplementation is less beneficial for leucine utilization in liver-injured rats. | Rats | nih.gov |

| Nutrient Tracing | ¹⁵N-BCAAs contribute to the synthesis of various metabolites including glutamate and glutathione. | Brown adipocytes | nih.gov |

| Metabolic Flux | Astrocytes actively metabolize BCAAs to support glutamine synthesis. | Human brain tissue | nih.gov |

Use of N-Acetyl-L-Valine-¹⁵N as an Internal Standard in Mass Spectrometry-Based Proteomics

Quantitative proteomics, which aims to measure the abundance of proteins in a sample, relies heavily on the use of stable isotope labeling and mass spectrometry (MS). nih.govnih.gov A key challenge in MS-based quantification is the variability that can be introduced during sample preparation, such as protein extraction, digestion, and purification. nih.gov To correct for these potential errors and ensure accurate quantification, researchers employ internal standards—molecules of known concentration that are added to a sample at an early stage of analysis. oup.com

N-Acetyl-L-Valine-¹⁵N serves as an excellent internal standard for the quantification of amino acids and, by extension, proteins. nih.govresearchgate.net The incorporation of the ¹⁵N isotope makes the molecule chemically identical to its natural (¹⁴N) counterpart but distinguishable by its mass-to-charge ratio in a mass spectrometer. nih.gov This allows for the precise measurement of the ratio between the labeled internal standard and the unlabeled analyte, correcting for any sample loss or variation during the analytical workflow. nih.gov

The N-acetyl group provides an additional advantage. While free amino acids can be rapidly degraded by enzymes in biological samples, the acetylated form often exhibits greater stability. vulcanchem.com This resistance to enzymatic degradation ensures that the concentration of the internal standard remains constant throughout the experimental procedure, a critical requirement for accurate quantification. vulcanchem.com Commercially available, highly enriched N-Acetyl-L-Valine-¹⁵N is used in isotope dilution strategies where it is spiked into biological samples, such as plasma or tissue homogenates, before protein hydrolysis and amino acid analysis by techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govoup.comoup.com

Table 1: Properties and Use of N-Acetyl-L-Valine-¹⁵N as an Internal Standard

| Property | Description | Rationale for Use in MS-Based Proteomics |

| Isotopic Label | Enriched with the stable isotope ¹⁵N. oup.com | Differentiable from the natural ¹⁴N-containing molecule by mass spectrometry, enabling accurate ratiometric quantification. nih.gov |

| Chemical Structure | L-valine with an acetyl group on the α-amino nitrogen. hmdb.ca | The acetyl group can enhance metabolic stability by resisting enzymatic degradation, ensuring constant concentration during analysis. vulcanchem.com |

| Application | Added as an internal standard of known concentration to biological samples. nih.gov | Corrects for variability and sample loss during preparation and analysis, improving the accuracy and precision of protein quantification. nih.govoup.com |

| Detection Method | Liquid Chromatography-Mass Spectrometry (LC-MS). nih.gov | Allows for the separation and distinct detection of the labeled standard and the unlabeled analyte. |

Probing Protein Conformation and Dynamics via ¹⁵N NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the three-dimensional structure and dynamics of proteins in solution. westmont.educopernicus.org Experiments that utilize the ¹⁵N isotope, such as the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment, are fundamental to this field. copernicus.orgmdpi.com These experiments provide a unique fingerprint of a protein, with each peak in the spectrum corresponding to a specific amide group in the protein backbone. westmont.edu Changes in the chemical environment of a nucleus, due to conformational changes or interactions, will result in shifts in the corresponding peak's position or changes in its intensity. nih.gov

While uniform ¹⁵N-labeling of an entire protein is common, the use of ¹⁵N-labeled amino acid derivatives like N-Acetyl-L-Valine-¹⁵N offers specific advantages. It can be used as an external reference standard in solid-state NMR to calibrate the ¹⁵N chemical shift scale. nih.gov More directly, it can be incorporated into peptides or used in studies of N-terminal acetylation to probe localized structural features. nih.govnih.gov

N-terminal acetylation is a widespread protein modification that can influence protein structure and function. nih.govnih.gov By studying a peptide or protein where the N-terminal residue is N-Acetyl-L-Valine-¹⁵N, researchers can use ¹⁵N NMR to precisely monitor the conformation and dynamics of the protein's N-terminus. For example, studies have shown that N-acetylation can stabilize helical structures at the N-terminus of proteins like α-synuclein. nih.gov Using ¹⁵N-labeled acetylated valine would allow for the direct observation of the amide environment, providing insights into the strength of hydrogen bonds and the degree of solvent exposure at this critical, modified site. nih.gov Furthermore, in solid-state NMR studies, researchers have used ¹⁵N-labeled N-acetyl-valyl-leucine dipeptides to investigate the dynamics of methyl groups at cryogenic temperatures, a condition often required for DNP-enhanced experiments. nih.gov

Investigation of Enzyme Mechanisms and Interactions

Studying Aminoacyl-tRNA Synthetase (AARS) Activity and Specificity

Aminoacyl-tRNA synthetases (AARSs) are essential enzymes that ensure the fidelity of protein synthesis by attaching the correct amino acid to its corresponding transfer RNA (tRNA). medchemexpress.com Studying the activity and substrate specificity of these enzymes is crucial for understanding how the genetic code is accurately translated.

N-Acetyl-L-Valine-¹⁵N can be a valuable tool in assays designed to probe AARS function. The N-acetyl group makes the molecule an analog of the natural substrate, L-valine. Assays can be designed to measure how effectively N-Acetyl-L-Valine competes with L-valine for the active site of valyl-tRNA synthetase (ValRS). sigmaaldrich.com Such competitive inhibition assays provide quantitative data on the enzyme's substrate specificity and how modifications to the amino acid's alpha-amino group affect binding. sigmaaldrich.com

The ¹⁵N label serves as a tracer, allowing for the differentiation of the analog from the natural amino acid and other nitrogen-containing compounds in the assay mixture using mass spectrometry. sigmaaldrich.com This is particularly useful in complex biological extracts. While wild-type AARSs are highly specific, engineered AARS variants have been developed to recognize and incorporate unnatural amino acids into proteins. researchgate.net N-Acetyl-L-Valine-¹⁵N could be used to screen and characterize the substrate promiscuity of these evolved synthetases, helping to expand the genetic code for biotechnological applications. researchgate.net

Analyzing Nitrogen Isotopic Differences in Enzymatic Reaction Pathways

Enzymatic reactions often exhibit kinetic isotope effects, where the rate of reaction differs for molecules containing heavier or lighter isotopes. This leads to isotopic fractionation, where the product of a reaction becomes enriched or depleted in the heavy isotope (e.g., ¹⁵N) relative to the substrate pool. Analyzing these ¹⁵N isotopic differences provides deep insights into metabolic pathways and nitrogen flow through biological systems. nih.govjst.go.jp

N-Acetyl-L-Valine-¹⁵N can be used as a stable isotope tracer to follow the fate of nitrogen in specific enzymatic pathways. nih.govnih.gov For instance, it can be introduced into a cell culture or soil microcosm to trace nitrogen assimilation and amino acid metabolism. nih.govfrontiersin.org The technique of gas chromatography-combustion-isotope ratio mass spectrometry (GC/C/IRMS) is often employed for this purpose. acs.orgjamstec.go.jp For GC analysis, amino acids are typically converted into more volatile derivatives, with N-acetylation being a common derivatization step. nih.govjamstec.go.jpalexandraatleephillips.com

By using pre-derivatized N-Acetyl-L-Valine-¹⁵N as a tracer, researchers can bypass the derivatization step and directly track its incorporation and transformation. The patterns of ¹⁵N enrichment in downstream metabolites reveal the activity of specific enzymatic pathways, such as transamination and deamination, which are central to amino acid metabolism. nih.gov For example, a rapid transfer of the ¹⁵N label from the introduced valine to glutamate would indicate high transaminase activity.

Table 2: Principles of Nitrogen Isotope Fractionation in Enzymatic Reactions

| Concept | Description | Significance in Research |

| Kinetic Isotope Effect | Enzymes often react faster with molecules containing the lighter isotope (¹⁴N) than the heavier one (¹⁵N). | This difference in reaction rates is the fundamental cause of isotopic fractionation. |

| Isotopic Fractionation | The process that results in the unequal partitioning of isotopes between substrates and products. | Allows researchers to trace metabolic pathways by observing the resulting ¹⁵N enrichment or depletion in different molecules. nih.gov |

| Trophic vs. Source Amino Acids | Amino acids are categorized based on their ¹⁵N fractionation during trophic transfer. "Trophic" AAs (e.g., glutamic acid, valine) become significantly enriched in ¹⁵N, while "Source" AAs (e.g., phenylalanine) show little enrichment. nih.govjst.go.jp | This differential fractionation is the basis for determining an organism's position in a food web. researchgate.netnih.gov |

| Analytical Technique | Compound-Specific Isotope Analysis (CSIA) via GC/C/IRMS. acs.org | Measures the δ¹⁵N values of individual amino acids, providing detailed information on nitrogen sources and transformations. vliz.be |

Exploring Protein Modification and Enzyme-Substrate Interactions

N-terminal acetylation is one of the most common protein modifications in eukaryotes, affecting a vast number of proteins and influencing their stability, interaction, and function. researchgate.netpnas.orgwikipedia.org Understanding the interplay between N-terminal acetyltransferases (NATs), the enzymes responsible for this modification, and their substrates is a key area of research.

N-Acetyl-L-Valine-¹⁵N is an ideal tool for investigating these interactions. Since valine is one of the amino acids whose N-terminus can be targeted by the major N-terminal acetyltransferase, NatA, the ¹⁵N-labeled acetylated version can be used to study the structural and functional consequences of this specific modification. pnas.org For example, researchers can synthesize a peptide with N-Acetyl-L-Valine-¹⁵N at its N-terminus. Using ¹⁵N NMR, they can then study how this modification affects the peptide's interaction with other proteins or with biological membranes. nih.govresearchgate.net The ¹⁵N nucleus acts as a sensitive, site-specific probe, reporting on the local chemical environment and dynamics. researchgate.net

Furthermore, the compound can be used in mass spectrometry-based assays to study the kinetics and substrate specificity of the NAT enzymes themselves. By providing N-Acetyl-L-Valine-¹⁵N as a potential inhibitor in an assay with an unacetylated peptide substrate, researchers can explore the product-inhibition mechanisms of NATs. The ¹⁵N label allows for unambiguous detection and quantification of the inhibitor and any potential metabolic byproducts.

Environmental and Ecological Isotope Biogeochemistry

Compound-specific isotope analysis of amino acids (CSIA-AA) has revolutionized ecological and biogeochemical studies. nih.govvliz.be This technique allows scientists to trace the flow of nitrogen through food webs and reconstruct past environmental conditions with remarkable precision. jst.go.jpucsc.edu The basis of this approach lies in the differential ¹⁵N fractionation that occurs among amino acids as they are transferred from one trophic level to the next. tandfonline.com

Amino acids are broadly classified into two groups for these studies: "trophic" and "source" amino acids. nih.gov Trophic amino acids, such as glutamic acid and valine, undergo significant ¹⁵N enrichment with each trophic step due to processes like transamination. nih.gov In contrast, source amino acids, like phenylalanine, undergo very little fractionation and thus retain the isotopic signature of the primary producers at the base of the food web. nih.govnih.gov

Valine is a key trophic amino acid. nih.gov By measuring the difference between the δ¹⁵N value of a trophic amino acid (like valine or glutamic acid) and a source amino acid (like phenylalanine), scientists can calculate an organism's precise trophic position, effectively decoupling it from variations in the isotopic baseline of the ecosystem. researchgate.netucsc.edu

In the analytical process for CSIA-AA, amino acids extracted from environmental samples (e.g., animal tissues, sediments) are derivatized to make them volatile for analysis by GC/C/IRMS. nih.gov A common and robust method involves converting them into N-acetyl, isopropyl esters. nih.gov Therefore, the N-acetylated form of valine is a direct analyte in these critical environmental studies. The use of ¹⁵N-labeled standards, including N-Acetyl-L-Valine-¹⁵N, is essential for calibrating measurements and ensuring the accuracy of the δ¹⁵N values that underpin these powerful ecological models. nih.gov

Table 3: Classification of Amino Acids in Ecological Isotope Biogeochemistry

| Classification | Description | Examples | Role of Valine |

| Trophic Amino Acids | Undergo significant ¹⁵N enrichment (fractionation) with each trophic transfer. nih.gov | Glutamic Acid, Aspartic Acid, Alanine, Leucine, Isoleucine, Proline, Valine . nih.gov | Serves as a primary indicator of trophic level due to its predictable and substantial ¹⁵N enrichment. nih.gov |

| Source Amino Acids | Show little to no ¹⁵N enrichment with trophic transfer, reflecting the δ¹⁵N value of the food web's base. nih.gov | Phenylalanine, Lysine, Serine, Methionine. nih.govjst.go.jp | Not applicable. |

Compound-Specific Nitrogen Isotope Analysis of Amino Acids in Environmental Samples

Compound-specific isotope analysis (CSIA) of individual amino acids has become an essential technique for examining the flow and transformation of nitrogen in various environmental systems, from soils to aquatic food webs. vliz.be This method offers a more detailed view than bulk stable isotope analysis by revealing the isotopic composition of specific molecules, thereby providing insights into microbial processes, nutrient sources, and biogeochemical cycles. vliz.benih.gov

A widely used method for determining the nitrogen isotopic composition (δ¹⁵N) of amino acids is Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS). jamstec.go.jp For amino acids to be analyzed by GC, they must first be chemically modified into volatile and thermally stable derivatives. jamstec.go.jp A common derivatization process involves N-acetylation, converting amino acids into forms like N-acetyl-n-propyl (Ac/nPr) or N-acetyl-isopropyl (NAIP) esters. jamstec.go.jpresearchgate.net

In this context, N-Acetyl-L-Valine-¹⁵N serves as a critical reference material. The use of isotopically labeled standards is fundamental to ensuring the accuracy and precision of the δ¹⁵N measurements obtained through GC-C-IRMS. nih.gov These standards are used to calibrate the instrumentation and to verify that the derivatization process does not introduce significant isotopic fractionation, which could otherwise lead to erroneous results. jamstec.go.jp For instance, studies on soil organic nitrogen cycling have utilized ¹⁵N-labeled amino acid substrates to trace their assimilation by the microbial biomass, with the amino acids being analyzed as their N-acetyl, O-isopropyl derivatives. nih.gov The accuracy of such studies hinges on the precise performance of the analytical system, which is validated using known standards. nih.gov

Tracing Nitrogen Cycling and Trophic Position Measurements

One of the most powerful applications of amino acid CSIA is in ecology, specifically for tracing nitrogen flow through food webs and determining the trophic position of organisms. frontiersin.orgjst.go.jp The traditional method of using bulk tissue δ¹⁵N to estimate trophic level is often confounded by variations in the isotopic composition at the base of the food web. frontiersin.orgnih.gov CSIA of amino acids overcomes this limitation by comparing the δ¹⁵N values of different amino acids within a single organism. frontiersin.org

Researchers distinguish between "source" amino acids, such as phenylalanine, which tend to retain the δ¹⁵N value of the primary producers with little isotopic change as they move up the food chain, and "trophic" amino acids, like glutamic acid, which show significant ¹⁵N enrichment with each trophic level increase. vliz.befrontiersin.org The difference in the δ¹⁵N values between a trophic and a source amino acid (e.g., δ¹⁵NGlu - δ¹⁵NPhe) provides a robust estimate of an organism's trophic position, independent of baseline δ¹⁵N variations. frontiersin.org

The accuracy of these trophic position estimates relies on precise and reliable δ¹⁵N measurements of the derivatized amino acids. jamstec.go.jp Isotopically labeled standards, such as N-Acetyl-L-Valine-¹⁵N, are essential for method validation and for ensuring inter-laboratory comparability of results. The relationship used to calculate trophic position is defined by the equation:

TPGlu/Phe = ((δ¹⁵NGlu − δ¹⁵NPhe − β) / TDFAA) + 1 frontiersin.org

Here, the Trophic Discrimination Factor (TDFAA) represents the average enrichment between glutamic acid and phenylalanine per trophic level, while β is the difference between their δ¹⁵N values in primary producers. frontiersin.org These values have been shown to vary across different ecosystems. tandfonline.com

Table 1: Trophic Level Calculation Parameters in Different Ecosystems

| Ecosystem Type | Trophic Discrimination Factor (TDFAA) | β Value (‰) | Source |

|---|---|---|---|

| Marine Systems | 7.6 | -3.4 | tandfonline.com |

| Terrestrial (C₃-based) | Not specified | +8.4 | tandfonline.com |

| Terrestrial (C₄-based) | Not specified | -0.4 | tandfonline.com |

This table presents parameters used in the compound-specific isotope analysis of amino acids to determine trophic positions in various ecosystems. Data sourced from Chikaraishi et al. (2009, 2010) and Styring et al. (2018) as cited in the literature. tandfonline.com

Development of Biomarker Analysis Methodologies

The development of robust and sensitive analytical methods is crucial for the field of biomarker research. These methods enable the accurate measurement of specific molecules in biological samples, which can indicate exposure to environmental toxins, disease states, or metabolic changes.

Utilizing N-Acetyl-L-Valine-¹⁵N for Internal Standard Preparation in Peptide Adduct Quantitation

In toxicology and molecular epidemiology, a key application of advanced analytical chemistry is the quantitation of DNA and protein adducts, which serve as biomarkers of exposure to carcinogens. nih.govunc.edu For example, 1,3-butadiene, an industrial chemical, is metabolized into reactive epoxides that can bind to DNA and proteins, such as hemoglobin. unc.edu The resulting N-terminal valine adducts in hemoglobin can be measured to quantify internal exposure levels. nih.govunc.edu

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly specific and sensitive technique used for this purpose. nih.gov To achieve accurate quantitation, a stable isotope-labeled internal standard is essential. nih.govnih.gov This standard is chemically identical to the analyte of interest but has a higher mass due to the incorporation of heavy isotopes (e.g., ¹³C, ¹⁵N). nih.gov The internal standard is added to the sample at the beginning of the preparation process and corrects for any loss of the analyte during extraction, purification, and analysis. nih.govunc.edu

Research in this area has involved the synthesis of ¹⁵N-labeled valine-containing peptides to serve as internal standards. nih.govunc.edu For instance, in a method to quantify hemoglobin adducts from 1,3-butadiene, a labeled rat-[¹³C₅¹⁵N]-Valine peptide was prepared and used as the internal standard. nih.govunc.edu The analyte, a 2-hydroxyl-3-butenyl-valine (HB-Val) peptide released from globin by enzymatic digestion, was quantified by monitoring its specific fragmentation pattern in the mass spectrometer relative to that of the co-eluting, mass-shifted internal standard. nih.gov While the standard used in this specific research was a more complex peptide, the principle relies on the ¹⁵N-labeled valine residue, demonstrating the utility of isotopically labeled valine derivatives in developing these critical analytical methods.

Table 2: Quantitation of HB-Valine Adducts in Rats Exposed to 1,3-Butadiene

| Sex | Exposure Level | Measured HB-Valine (pmol/g globin) | Source |

|---|---|---|---|

| Male | 1000 ppm | 268.2 ± 56 | unc.edu |

| Female | 1000 ppm | 350 ± 70 | unc.edu |

This table shows the levels of 2-hydroxyl-3-butenyl-valine (HB-Val) adducts measured in globin samples from male and female rats following a 90-day exposure to 1,3-butadiene. The quantitation was performed using an LC-MS/MS method with a stable isotope-labeled valine peptide as an internal standard. unc.edu

Computational Approaches and Data Integration in N Acetyl L Valine ¹⁵n Research

Computational Modeling of Isotope Incorporation and Metabolic Networks

Computational modeling is a cornerstone of modern metabolic research, providing a framework to simulate and interpret the fate of isotopic tracers like the ¹⁵N in N-Acetyl-L-Valine-¹⁵N within a biological system. These models are crucial for understanding the complex, interconnected nature of metabolic pathways.

At the heart of this computational approach is Metabolic Flux Analysis (MFA) , a powerful technique used to quantify the rates (fluxes) of metabolic reactions. nih.gov When combined with stable isotope labeling, such as with ¹⁵N, it becomes possible to track the flow of nitrogen atoms through the network. nih.govnih.gov The process begins with the introduction of a ¹⁵N-labeled substrate, like N-Acetyl-L-Valine-¹⁵N, into a cellular system. As the cells metabolize this compound, the ¹⁵N isotope is incorporated into various downstream metabolites, including other amino acids and nitrogen-containing compounds. oup.com

Mathematical models of cellular metabolism are constructed based on the known biochemical reactions within the organism of study. These models represent the stoichiometry of the metabolic network, detailing how substrates are converted into products. umn.edu By measuring the isotopic enrichment in different metabolites over time using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can generate mass isotopomer distributions (MIDs). nih.gov These MIDs provide a snapshot of how the ¹⁵N label is distributed among the different isotopologues of a metabolite.

This experimental data is then fed into computational software that simulates the metabolic network's behavior. The software adjusts the flux values of the reactions in the model to find the best fit between the simulated MIDs and the experimentally measured MIDs. This iterative optimization process allows for the estimation of intracellular metabolic fluxes that are otherwise impossible to measure directly. nih.gov

Several software tools have been developed to facilitate MFA. For instance, some platforms are designed for the comprehensive analysis of isotopologue data, including that from ¹⁵N tracers, to validate and refine predicted metabolic flux maps. biorxiv.org The development of multi-compartmental models has also been a significant advancement, allowing for a more detailed representation of nitrogen metabolism by linking the sizes and ¹⁵N values of numerous nitrogen pools to the rates and isotope effects of a multitude of nitrogen metabolic fluxes. figshare.com

A significant challenge in ¹⁵N-MFA is the complexity of nitrogen metabolism, which involves numerous interconnected pathways. To address this, researchers often employ co-labeling experiments, using both ¹³C and ¹⁵N labeled substrates. This dual-labeling approach, known as ¹³C¹⁵N-MFA, provides more constraints on the metabolic model, leading to more accurate and reliable flux estimations for both carbon and nitrogen metabolism simultaneously. nih.govumn.edu

Integration of ¹⁵N Labeling Data with Omics Technologies (e.g., Fluxomics, Metabolomics)

The true power of ¹⁵N labeling with compounds like N-Acetyl-L-Valine-¹⁵N is realized when it is integrated with other "omics" technologies, such as fluxomics, metabolomics, and proteomics. This multi-omics approach provides a more holistic view of cellular function, connecting metabolic activity with gene expression and protein abundance. nih.govopenaccesspub.org

Fluxomics , which is fundamentally based on MFA, provides the dynamic context of metabolic pathway utilization. By integrating ¹⁵N labeling data, fluxomics can specifically delineate nitrogen flow through the cell. frontiersin.orgnih.gov This is particularly valuable for studying nitrogen assimilation, amino acid biosynthesis, and nucleotide metabolism. For example, by tracing the ¹⁵N from a labeled precursor, researchers can quantify the flux through different nitrogen-utilizing pathways and identify key regulatory nodes. oup.com

Metabolomics , the large-scale study of small molecules, benefits immensely from ¹⁵N labeling. Untargeted metabolomics often detects numerous unidentifiable molecular features. By comparing the metabolomes of cells grown with and without a ¹⁵N-labeled substrate, researchers can readily identify nitrogen-containing compounds. The characteristic mass shift caused by the incorporation of ¹⁵N helps in the unambiguous identification of these metabolites and their elemental formulas. This approach has been successfully used to discover previously uncharacterized metabolites and to map out novel metabolic pathways.

The integration of ¹⁵N labeling with proteomics allows for the study of protein dynamics, including synthesis and turnover rates. In a technique known as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), cells are grown in media containing either normal (¹⁴N) or heavy (¹⁵N) amino acids. By mixing the protein lysates from these two cell populations, the relative abundance of proteins can be accurately quantified using mass spectrometry. This method can be extended to use ¹⁵N-labeled precursors to measure the fractional synthesis rates of specific proteins, providing insights into how cellular protein expression is regulated under different conditions.

A combined ¹⁵N tracing and proteomics study can reveal the timeline of proteomic events associated with specific metabolic processes, such as nitrogen remobilization during leaf senescence in plants. openaccesspub.org The workflow for such an integrated analysis typically involves several steps:

Isotope Labeling: Culturing cells or organisms with a ¹⁵N-labeled precursor like N-Acetyl-L-Valine-¹⁵N.

Sample Collection and Preparation: Harvesting samples at different time points and extracting metabolites and proteins.

Analytical Measurement: Analyzing the samples using high-resolution mass spectrometry to determine isotopic enrichment in metabolites and quantify protein abundance.

Data Processing: Using specialized software to process the raw data, identify labeled compounds, and calculate isotopic ratios.

Integrated Analysis: Combining the metabolomics, proteomics, and fluxomics datasets to build a comprehensive model of the cellular response. nih.gov

This integrated approach allows researchers to move beyond a static snapshot of the cell and gain a dynamic understanding of how different molecular layers—genes, proteins, and metabolites—are coordinated to produce a specific phenotype.

Statistical Analysis and Interpretation of Complex Isotope Tracing Data

A crucial first step is the correction for natural isotope abundance . All elements have naturally occurring stable isotopes (e.g., ¹³C, ¹⁵N). When analyzing mass spectrometry data, it is essential to distinguish between the ¹⁵N atoms introduced experimentally from the tracer and those that are naturally present. Failure to correct for this can lead to significant errors in the calculated isotopic enrichment and, consequently, in the estimated metabolic fluxes. Several software tools, such as IsoCor, have been developed to perform this correction by using a theoretical correction matrix method. These tools can also account for the isotopic purity of the tracer and any derivatization agents used during sample preparation.

Once the data is corrected, statistical analysis is employed to identify significant changes in metabolite labeling between different experimental conditions. For targeted metabolomics data, this may involve parametric tests, but given the often small sample sizes and non-Gaussian distribution of the data, non-parametric tests are frequently more appropriate. Bioinformatics tools like DIMet have been developed to perform differential and time-series analyses of isotopically resolved metabolomics data using a rigorous statistical framework that includes correction for multiple testing.

For metabolic flux analysis, the interpretation of complex isotope tracing data relies heavily on statistical modeling. A significant advancement in this area has been the application of Bayesian inference . nih.gov Traditional MFA often provides a single best-fit solution for the metabolic fluxes. However, there can be multiple flux distributions that fit the experimental data almost equally well. Bayesian methods, in contrast, provide a full probability distribution for each flux, offering a more nuanced understanding of the possible flux values and quantifying the uncertainty associated with each estimate. nih.gov

The Bayesian approach starts with a "prior" probability distribution for the fluxes, which represents our knowledge before considering the experimental data. This prior knowledge is then updated with the likelihood of observing the measured isotope labeling data, resulting in a "posterior" probability distribution for the fluxes. This method is particularly powerful for complex, genome-scale models where the number of parameters to be estimated is very large. nih.gov Bayesian model averaging can further enhance the robustness of the analysis by considering multiple model structures, which helps to alleviate the problem of model selection uncertainty.

The following table provides an illustrative example of metabolic flux data that could be generated from a ¹³C-¹⁵N co-labeling experiment in Mycobacterium bovis BCG, analyzed using a Bayesian multi-model approach. umn.edu

| Reaction | Description | Flux Value (relative to glycerol (B35011) uptake) | Uncertainty (Standard Deviation) | Pathway |

|---|---|---|---|---|

| PTS | Phosphotransferase System | 100.0 | 0.0 | Glycolysis |

| PGI | Glucose-6-phosphate isomerase | 45.2 | 2.1 | Glycolysis |

| G6PDH2r | Glucose-6-phosphate dehydrogenase | 15.8 | 1.5 | Pentose (B10789219) Phosphate (B84403) Pathway |

| CS | Citrate synthase | 58.9 | 3.4 | TCA Cycle |

| ICDHyr | Isocitrate dehydrogenase | 62.3 | 3.8 | TCA Cycle |

| GLUDy | Glutamate (B1630785) dehydrogenase | 25.1 | 2.5 | Nitrogen Metabolism |

| GLNS | Glutamine synthetase | 10.4 | 1.1 | Nitrogen Metabolism |

This table is illustrative and based on findings from studies on metabolic flux analysis. The values represent hypothetical data to demonstrate the output of such an analysis.

Challenges and Future Directions in N Acetyl L Valine ¹⁵n Research

Methodological Limitations in Isotope Tracing and Analysis

Despite the utility of ¹⁵N-labeled compounds, researchers face several methodological hurdles that can impact the accuracy and interpretation of experimental results. A significant challenge is metabolic scrambling , where the ¹⁵N label from the administered compound is transferred to other molecules through interconnected metabolic pathways. chempep.com In studies using ¹⁵N-labeled amino acids in human embryonic kidney (HEK)293 cells, significant scrambling was observed for amino acids like valine, leucine (B10760876), and isoleucine, complicating the analysis. nih.gov This redistribution can make it difficult to trace the exact fate of the original labeled molecule.

Another major issue is the potential for incomplete isotope labeling and recovery . In proteomics, incomplete labeling can lead to fewer protein identifications and missing quantification values, as the resulting complex isotope patterns are difficult for analysis software to interpret automatically. frontiersin.orgresearchgate.net Tissues with slow protein turnover rates, for example, may exhibit lower ¹⁵N enrichment, which complicates accurate quantification. nih.gov Furthermore, inter-laboratory comparisons have revealed significant variability in results due to factors like blank contamination, matrix effects, and inconsistent recovery rates during sample preparation. nih.gov

The inherent nature of biological systems also presents challenges. Isotope discrimination , where enzymes may process the lighter ¹⁴N isotope at a slightly different rate than the heavier ¹⁵N, can introduce subtle biases. chempep.com The natural abundance of ¹⁵N (approximately 0.37%) must also be corrected for to ensure accurate measurements. chempep.comoup.com The cost of producing highly enriched ¹⁵N-labeled compounds can also be a limiting factor for some research applications. chempep.com

Table 1: Summary of Methodological Limitations in ¹⁵N Isotope Tracing

| Limitation | Description | Key Consequences | Source(s) |

| Metabolic Scrambling | The ¹⁵N isotope is transferred from the initial labeled molecule to other metabolites via intersecting pathways. | Complicates tracking of the specific molecule of interest; can lead to misinterpretation of metabolic fluxes. | chempep.comnih.gov |

| Incomplete Labeling | Failure to achieve high or uniform enrichment of the ¹⁵N isotope in the target molecules or tissues. | Reduces identification and quantification accuracy in proteomics; creates complex mass spectra. | frontiersin.orgresearchgate.netnih.gov |

| Isotope Fractionation | Variations in reaction rates between ¹⁴N and ¹⁵N isotopes during metabolic processes. | Can lead to underestimation of rates and systematic errors in data. | nih.govaciar.gov.au |

| Analytical Variability | Discrepancies in results arising from sample preparation, matrix effects, and contamination. | Reduces reproducibility and comparability of data between different labs and studies. | nih.gov |

| Biological Factors | Natural isotope abundance, biological discrimination, and recycling of labeled compounds within the system. | Requires complex data correction and can complicate the interpretation of long-term studies. | chempep.com |

Advancements in Instrumentation and Labeling Strategies

To address the limitations of isotope tracing, significant progress has been made in both analytical instrumentation and the strategies for introducing isotopic labels. The increasing affordability and accuracy of isotope-ratio mass spectrometry (IRMS) have made routine ¹⁵N analysis more accessible. frontiersin.org Modern high-resolution mass spectrometers, such as Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, provide the precision needed to distinguish between complex isotopic patterns and improve quantification. frontiersin.orgacs.org

Innovations in labeling strategies have provided researchers with more sophisticated tools. Techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and its dynamic or pulsed variations allow for the temporal analysis of protein synthesis and turnover. nih.gov An alternative to uniform labeling is sparse labeling , where only selected amino acids (like valine, isoleucine, and leucine) are enriched with ¹⁵N and/or ¹³C. acs.org This approach is particularly useful for complex proteins, such as glycoproteins, that must be expressed in mammalian cell systems where uniform labeling is costly and challenging. acs.org

Furthermore, new chemical and biological methods are enabling more precise control over isotope placement.

Site-selective labeling techniques allow for the incorporation of isotopes at specific positions within a molecule, providing more detailed structural and dynamic information. chempep.com

Cell-free expression systems offer a powerful method for producing labeled proteins by allowing direct incorporation of labeled amino acids from the medium, which minimizes the issue of metabolic scrambling.

Recent developments in electrosynthesis present a sustainable and efficient pathway for producing ¹⁵N-labeled amino acids from readily available precursors like ¹⁵N-nitrite under ambient conditions. researchgate.net

These advancements are often coupled with improved computational tools that can deconvolve complex mass spectra and accurately calculate enrichment levels, enhancing the reliability of quantitative studies. nih.govacs.org

Table 2: Key Advancements in ¹⁵N Labeling and Analysis

| Advancement | Description | Benefit | Source(s) |

| High-Resolution MS | Use of advanced instruments like Orbitrap and FT-ICR-MS. | Improved mass accuracy and resolution, enabling better quantification of complex isotopic patterns. | frontiersin.orgacs.org |

| Pulsed SILAC (pSILAC) | A metabolic labeling technique that monitors the rate of incorporation of heavy amino acids over time. | Allows for the study of protein dynamics (synthesis and degradation rates). | nih.gov |

| Sparse Labeling | Labeling only a select few amino acids in a protein. | Reduces cost and complexity compared to uniform labeling, especially in mammalian cell expression. | acs.org |

| Cell-Free Expression | In vitro protein synthesis using cell lysates supplemented with labeled amino acids. | Minimizes metabolic scrambling and allows for precise, site-selective isotope incorporation. | |

| Electrosynthesis | A chemical method to produce ¹⁵N-labeled amino acids using electricity. | Offers a sustainable, green chemistry approach to creating labeled compounds. | researchgate.net |

| Parallel Reaction Monitoring (PRM) | A targeted mass spectrometry method to improve quantification. | Reduces interference from co-eluting peptides and chemical noise, increasing accuracy for low-abundance proteins. | frontiersin.org |

Emerging Applications of N-Acetyl-L-Valine-¹⁵N in Systems Biology and Multi-Omics Integration

The use of N-Acetyl-L-Valine-¹⁵N and other labeled compounds is expanding beyond traditional metabolic tracing into the realms of systems biology and multi-omics research. Systems biology aims to understand the complex interactions within a biological system as a whole, and isotope tracers are invaluable for mapping these dynamic networks. For instance, ¹⁵N-labeled branched-chain amino acids (BCAAs), including valine, have been used to map nitrogen metabolism in human brain cells, revealing how these pathways are altered in neurological diseases like Alzheimer's. nih.gov

The true power of modern biological research lies in multi-omics integration , which combines data from proteomics, metabolomics, transcriptomics, and other "omics" fields to build a comprehensive picture of cellular function. chempep.com N-Acetyl-L-Valine-¹⁵N can serve as a crucial tool in these integrated approaches. By tracing the ¹⁵N atom, researchers can link changes in the proteome (protein synthesis and degradation) with shifts in the metabolome (metabolic fluxes and pathway activity).

A prime example is the use of multi-omics to understand drug resistance in cancer. By integrating metabolomics data (which could be derived from ¹⁵N tracing) with transcriptomics data (gene expression), researchers have uncovered specific metabolic pathways that are rewired in drug-resistant lymphoma cells. biorxiv.org This integrated approach provides a more holistic understanding of the resistance mechanism than either dataset could alone. Future applications are poised to move into even more granular areas, including:

Single-cell metabolomics : Tracing metabolic activities at the level of individual cells to understand cellular heterogeneity. chempep.com

Spatial metabolomics : Mapping the distribution of isotope incorporation within tissues to understand metabolic function with spatial resolution. chempep.com

Microbiome studies : Tracking how amino acids are utilized and exchanged within complex microbial communities. chempep.com

By providing dynamic, functional information, ¹⁵N tracing with compounds like N-Acetyl-L-Valine-¹⁵N acts as a bridge between different omics layers, enabling the creation of more accurate and predictive models of biological systems in both health and disease.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N-Acetyl-L-Valine-<sup>15</sup>N with high isotopic purity?

- Methodological Answer : Synthesis of <sup>15</sup>N-labeled compounds requires precise control of isotopic precursors and reaction conditions. For N-Acetyl-L-Valine-<sup>15</sup>N, start with L-Valine-<sup>15</sup>N (synthesized via enzymatic or chemical incorporation of <sup>15</sup>N isotopes) and acetylate using acetic anhydride under anhydrous conditions. Purification via recrystallization or HPLC ensures isotopic purity (>98%). Monitor isotopic enrichment using <sup>15</sup>N NMR or mass spectrometry (MS) .

Q. Which analytical techniques are critical for characterizing N-Acetyl-L-Valine-<sup>15</sup>N?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : <sup>15</sup>N NMR confirms isotopic labeling and structural integrity. Compare chemical shifts with unlabeled analogs .

- Mass Spectrometry (MS) : High-resolution MS quantifies isotopic enrichment and detects impurities. Use electrospray ionization (ESI) for accurate mass determination .

- Infrared Spectroscopy (IR) : Validate functional groups (e.g., acetyl and carboxylate) to ensure proper derivatization .

Q. How should researchers design experiments to track N-Acetyl-L-Valine-<sup>15</sup>N in metabolic studies?

- Methodological Answer : Integrate the compound into tracer studies by administering it to cell cultures or model organisms. Use liquid chromatography-tandem MS (LC-MS/MS) to quantify <sup>15</sup>N incorporation into downstream metabolites. Include negative controls (unlabeled N-Acetyl-L-Valine) to distinguish isotopic signals. Follow NIH guidelines for preclinical reporting to ensure reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in isotopic enrichment data when using N-Acetyl-L-Valine-<sup>15</sup>N?

- Methodological Answer : Discrepancies may arise from incomplete purification, isotopic dilution, or matrix effects.

- Cross-validation : Compare results from <sup>15</sup>N NMR, MS, and elemental analysis .

- Statistical rigor : Apply ANOVA or Bayesian modeling to assess variability. Report confidence intervals per NIH preclinical guidelines .

- Controlled replication : Repeat experiments under identical conditions to isolate technical vs. biological variability .

Q. What strategies optimize the use of N-Acetyl-L-Valine-<sup>15</sup>N in protein structure determination?

- Methodological Answer : Incorporate the labeled compound into recombinant proteins via bacterial expression systems (e.g., <sup>15</sup>N-labeled media). For NMR-based structural studies:

- Use heteronuclear single quantum coherence (HSQC) to assign backbone amide signals.

- Combine with <sup>13</sup>C labeling for multidimensional experiments.

- Validate structural models against crystallographic data, as demonstrated for <sup>15</sup>N-labeled azolo-azines .

Q. How can isotopic dilution be minimized in flux analysis studies using N-Acetyl-L-Valine-<sup>15</sup>N?

- Methodological Answer :

- Pulse-chase protocols : Limit exposure time to the labeled compound to reduce dilution by endogenous pools.

- Compartmental modeling : Use software like INCA to correct for isotopic dilution in metabolic networks.

- Cell synchronization : Apply to homogeneous cell populations to standardize metabolic states .

Methodological Best Practices

Q. What safety protocols are essential when handling N-Acetyl-L-Valine-<sup>15</sup>N in the laboratory?

- Methodological Answer :

- Personal protective equipment (PPE) : Wear gloves, lab coats, and safety goggles. Avoid inhalation or skin contact .